

Spectroscopic Profile of Allyl Mercaptan: A Technical Guide

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Compound of Interest		
Compound Name:	Allyl mercaptan	
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Introduction

Allyl mercaptan (2-propene-1-thiol), a volatile organosulfur compound with the chemical formula C₃H₀S, is recognized for its characteristic pungent odor, reminiscent of garlic. It is found naturally in plants of the Allium genus and sees application in various industrial contexts, including as a flavoring agent and a synthetic intermediate. A thorough understanding of its chemical structure and properties is paramount for its effective use and for quality control. This technical guide provides an in-depth analysis of the spectroscopic data for allyl mercaptan, focusing on ¹H Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed structural elucidation and characterization of this compound.

Data Presentation

The spectroscopic data for **allyl mercaptan** is summarized in the following tables, providing a quantitative overview of its characteristic signals and fragments.

Table 1: ¹H NMR Spectroscopic Data for Allyl Mercaptan



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~5.8	ddt	J_trans = ~17, J_cis = ~10, J_vicinal = ~7	1H	Hc (-CH=)
~5.1	d	J_trans = ~17	1H	Ha (=CH ₂)
~5.0	d	J_cis = ~10	1H	Hb (=CH ₂)
~3.2	d	J_vicinal = ~7	2H	Hd (-CH2-S)
~1.4	t	J = ~8	1H	He (-SH)

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and spectrometer frequency.

Table 2: Infrared (IR) Spectroscopy Data for Allyl Mercaptan

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3080	Medium	=C-H stretch	Alkene
~2980, ~2920	Medium	C-H stretch	Alkane
~2570	Weak	S-H stretch	Thiol
~1640	Medium	C=C stretch	Alkene
~1420	Medium	CH ₂ scissoring	Alkane
~990, ~915	Strong	=C-H bend (out-of- plane)	Alkene
~680	Medium	C-S stretch	Thioether

Table 3: Mass Spectrometry (MS) Data for Allyl Mercaptan



m/z	Relative Intensity	Proposed Fragment Ion
74	High	[CH ₂ =CHCH ₂ SH] ^{+*} (Molecular lon)
73	Moderate	[CH2=CHCH2S]+
41	High	[CH ₂ =CHCH ₂] ⁺ (Allyl cation)
39	Moderate	[C ₃ H ₃]+

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton environment in the **allyl mercaptan** molecule, providing information on the number of different types of protons, their chemical environment, and their connectivity.

Methodology:

- Sample Preparation: A small amount of **allyl mercaptan** (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[1] The use of a deuterated solvent is crucial to avoid overwhelming the analyte signals with solvent protons.[2] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. The
 instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard
 pulse-acquire sequence is used to obtain the ¹H NMR spectrum. Key parameters such as
 the spectral width, acquisition time, and relaxation delay are set to appropriate values for
 proton spectroscopy.



Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to yield
the frequency-domain NMR spectrum. Phase and baseline corrections are applied to the
spectrum. The signals are then integrated to determine the relative number of protons, and
the chemical shifts and coupling constants are measured.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **allyl mercaptan** by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Methodology:

- Sample Preparation: For a liquid sample like **allyl mercaptan**, the analysis can be performed neat (undiluted). A common method is to place a single drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to create a thin film.[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[4][5]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Background Spectrum: A background spectrum is collected with no sample in the beam path (or with the clean, empty salt plates or ATR crystal). This is necessary to subtract the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
- Sample Spectrum: The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded. The instrument scans a range of wavenumbers, typically from 4000 to 400 cm⁻¹.
- Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups and vibrational modes.[4]

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight of **allyl mercaptan** and to obtain information about its structure through the analysis of its fragmentation pattern upon electron impact.

Methodology:



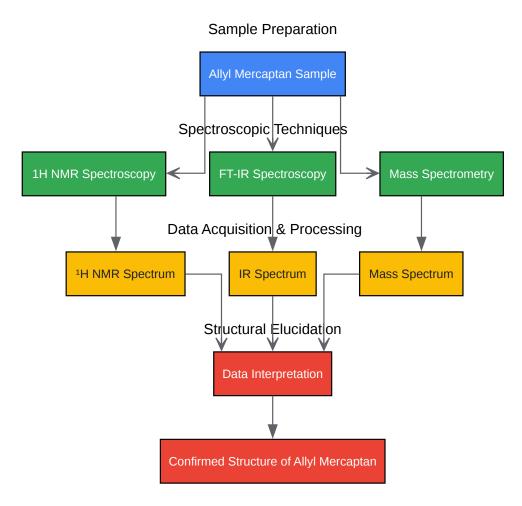
- Sample Introduction: Allyl mercaptan, being a volatile liquid, is typically introduced into the
 mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.[6][7]
 For GC-MS, the sample is first injected into the GC, where it is vaporized and separated
 from any impurities before entering the mass spectrometer.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a highenergy electron beam (typically 70 eV).[6][8] This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M^{+*}).
- Fragmentation: The excess energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals. This fragmentation is a reproducible process that is characteristic of the molecule's structure.
- Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions)
 are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The
 analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern is analyzed to deduce structural features of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of **allyl mercaptan**.



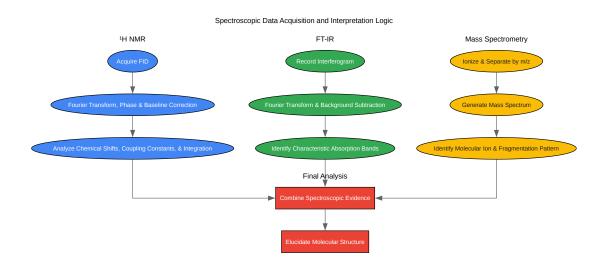
Overall Spectroscopic Analysis Workflow for Allyl Mercaptan



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Caption: Overall workflow for the spectroscopic analysis of allyl mercaptan.





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Caption: Logical flow of data acquisition and interpretation for each spectroscopic technique.

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